molecular formula C11H17NOS B1373805 H-Cysteinol(4-MeBzl) CAS No. 438237-83-3

H-Cysteinol(4-MeBzl)

Cat. No. B1373805
CAS RN: 438237-83-3
M. Wt: 211.33 g/mol
InChI Key: YORIOJRHRGVUSU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Cysteinol(4-MeBzl) is a synthetic compound with the molecular formula C11H17NOS . It is used in laboratory chemicals and the manufacture of chemical .


Molecular Structure Analysis

The molecular structure of H-Cysteinol(4-MeBzl) consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The molecular weight is 211.33 g/mol.

Scientific Research Applications

Peptide Synthesis and Modification

  • H-Cysteinol (4-MeBzl) is used in peptide synthesis, specifically in the formation of alpha-conotoxin dimer peptides with disulfide bridges. This process involves a combination of cysteine thiol protecting groups, including 4-MeBzl, for regioselective formation (Cuthbertson & Indrevoll, 2003).

Role in Bioactive Peptide Production

  • The synthesis and expression of human beta-defensin-4, an antimicrobial peptide, involve the interaction of cysteine residues. This research highlights the role of cysteine derivatives in the production of bioactive peptides (Xu et al., 2006).

Interaction with Proteins

  • H-Cysteinol (4-MeBzl) is involved in the study of protein-lipid peroxidation product interactions, specifically with glyceraldehyde-3-phosphate dehydrogenase (GAPDH). It aids in understanding the mechanisms of protein modification and inactivation (Uchida & Stadtman, 1993).

Cysteine Protection in Solid-Phase Peptide Synthesis

  • H-Cysteinol (4-MeBzl) acts as an orthogonal cysteine protecting group in solid-phase peptide synthesis, ensuring the reliability of peptide formation (Royo et al., 1995).

Derivatization and Analysis of Cysteine

  • It is used in the optimized derivatization and analysis of cysteine, particularly in the study of dietary supplements. This application is vital for understanding the stability and quantification of cysteine in various mediums (Pucciarini et al., 2019).

Embryo Development Studies

  • H-Cysteinol (4-MeBzl) is significant in studies of embryo development, as seen in the enhancement of blastocyst formation in bovine embryos. Its role in such biological processes demonstrates the broad application spectrum of cysteine derivatives (Caamaño et al., 1996).

Fluorogenic Labeling of Thiols

  • The compound is involved in the fluorogenic labeling of thiols for high-performance liquid chromatography, underscoring its importance in analytical chemistry (Gatti et al., 1990).

Intracellular Metabolism and Signaling

  • Research into the intracellular metabolism of lipid peroxidation products, such as 4-hydroxynonenal, involves H-Cysteinol (4-MeBzl) to understand the protective mechanisms in mammalian cells (Siems & Grune, 2003).

Selective Detection in Biochemistry

  • The use of H-Cysteinol (4-MeBzl) in the development of cysteine-selective electrodes demonstrates its application in selective detection and measurement in biochemical studies (Shahrokhian, 2001).

Nutritional Implications

  • Studies on L-Cysteine metabolism, which is critical for cellular homeostasis and production of crucial biomolecules, utilize derivatives like H-Cysteinol (4-MeBzl) to understand nutritional implications (Yin et al., 2016).

Safety and Hazards

H-Cysteinol(4-MeBzl) is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use . Further safety and hazard information should be available in the product’s Safety Data Sheet .

properties

IUPAC Name

(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13/h2-5,11,13H,6-8,12H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORIOJRHRGVUSU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Cysteinol(4-MeBzl)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.